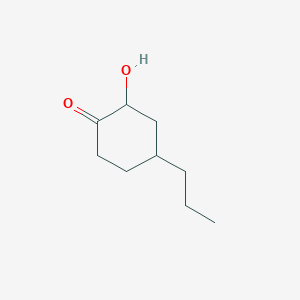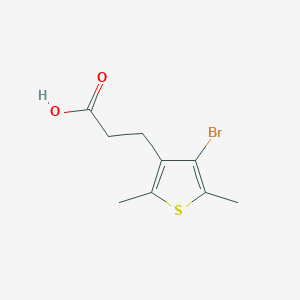
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid is an organic compound with the molecular formula C9H11BrO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom and two methyl groups attached to the thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid typically involves the bromination of 2,5-dimethylthiophene followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the following steps:
Bromination: 2,5-Dimethylthiophene is treated with bromine in the presence of a catalyst to introduce the bromine atom at the 4-position.
Grignard Reaction: The brominated thiophene is then reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.
Carboxylation: The intermediate is subsequently carboxylated using carbon dioxide to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of 3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and as a ligand in coordination chemistry.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromopropionic acid: A simpler analog with a similar bromine and propanoic acid structure but lacking the thiophene ring.
2,5-Dimethylthiophene: The parent compound without the bromine and propanoic acid groups.
3-(2,5-Dimethylthiophen-3-yl)propanoic acid: A similar compound without the bromine atom.
Uniqueness
3-(4-Bromo-2,5-dimethylthiophen-3-yl)propanoic acid is unique due to the presence of both the bromine atom and the thiophene ring, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Fórmula molecular |
C9H11BrO2S |
|---|---|
Peso molecular |
263.15 g/mol |
Nombre IUPAC |
3-(4-bromo-2,5-dimethylthiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C9H11BrO2S/c1-5-7(3-4-8(11)12)9(10)6(2)13-5/h3-4H2,1-2H3,(H,11,12) |
Clave InChI |
QIIADCGHWPQVLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(S1)C)Br)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{3-Bromoimidazo[1,2-a]pyridin-2-yl}acetic acid](/img/structure/B13071173.png)
![1-Ethyl-3-propyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13071175.png)
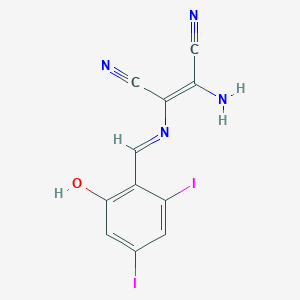
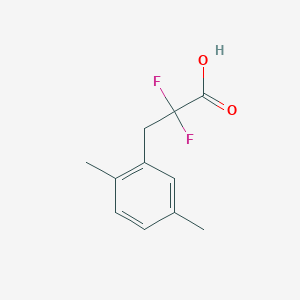
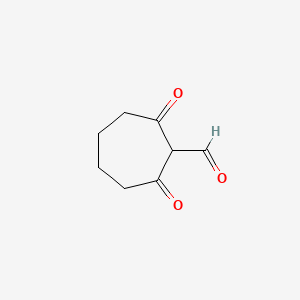

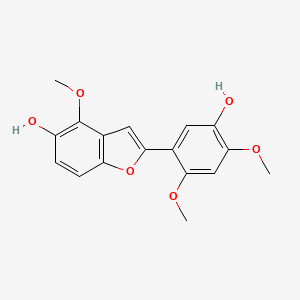
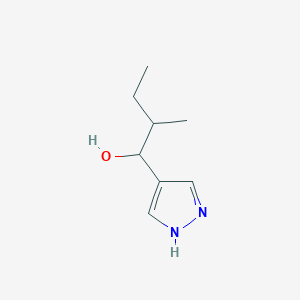
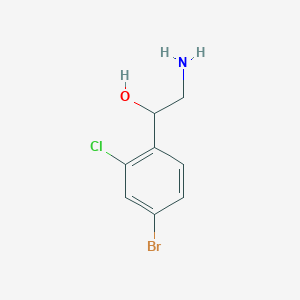

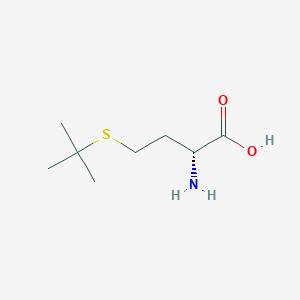
![1-(4-Fluorophenyl)-3-methyl-1h-pyrazolo[4,3-b]pyridine](/img/structure/B13071231.png)
![4-Ethyl-3-[(2S,3R)-3-methyloxolan-2-yl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B13071233.png)
